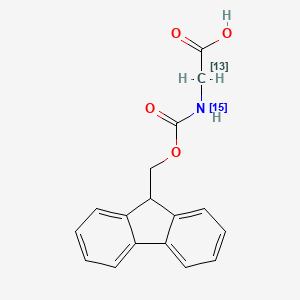
Fmoc-Gly-OH-2-13C,15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound’s full name is N-(9-Fluorenylmethoxycarbonyl)-glycine-2-13C,15N .
- It is commonly used in peptide synthesis and other biochemical applications.
Fmoc-Gly-OH-2-13C,15N: is a derivative of glycine (Gly) that has been isotopically labeled with carbon-13 (^13C) and nitrogen-15 (^15N) atoms.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of Fmoc-Gly-OH-2-13C,15N involves incorporating isotopically labeled precursors. One common route is the solid-phase peptide synthesis (SPPS) method.
Reaction Conditions: In SPPS, the Fmoc-protected amino acid is attached to a solid resin support. The Fmoc group is then selectively removed using base (e.g., piperidine), followed by coupling with the next amino acid.
Industrial Production: While industrial-scale production details are proprietary, the same principles apply, albeit on a larger scale.
Analyse Chemischer Reaktionen
Reactions: Fmoc-Gly-OH-2-13C,15N can undergo various reactions typical of amino acids, including amidation, esterification, and peptide bond formation.
Common Reagents and Conditions: These reactions often use coupling reagents (e.g., HBTU, HATU) and base (e.g., DIEA) for deprotection and coupling.
Major Products: The primary product is the this compound peptide itself, which can be elongated to form longer peptides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-Gly-OH-2-13C,15N serves as a valuable tool for studying peptide chemistry, protein folding, and interactions.
Biology: It aids in understanding protein structure and function, as well as in designing stable isotopic probes.
Medicine: Isotopically labeled peptides are used in drug development, pharmacokinetics, and imaging studies.
Industry: this compound contributes to the production of labeled peptides for research and diagnostics.
Wirkmechanismus
- Fmoc-Gly-OH-2-13C,15N itself does not have a specific mechanism of action. its isotopic labeling allows researchers to track peptide behavior, stability, and interactions in biological systems.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Fmoc-Gly-OH-2-13C,15N’s uniqueness lies in its isotopic labeling, which enables precise studies.
Similar Compounds: Other isotopically labeled amino acids, such as Fmoc-Gly-OH-13C2,15N (with different labeling positions), fall into this category.
Remember that this compound plays a crucial role in advancing our understanding of peptides, proteins, and their functions.
Eigenschaften
Molekularformel |
C17H15NO4 |
|---|---|
Molekulargewicht |
299.29 g/mol |
IUPAC-Name |
2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)acetic acid |
InChI |
InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i9+1,18+1 |
InChI-Schlüssel |
NDKDFTQNXLHCGO-PHHLUUBBSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][13CH2]C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


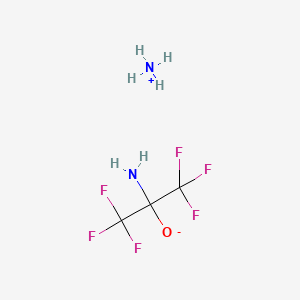
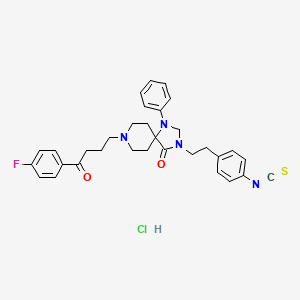
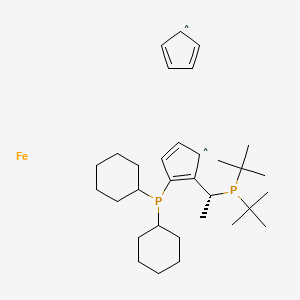
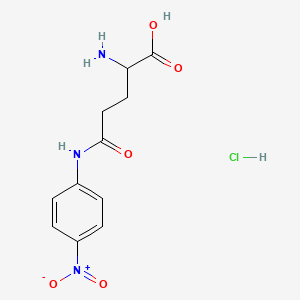

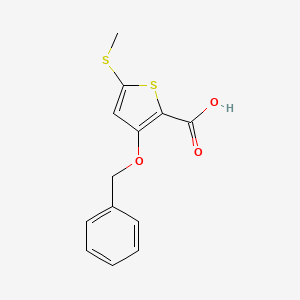


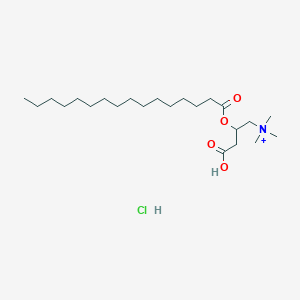
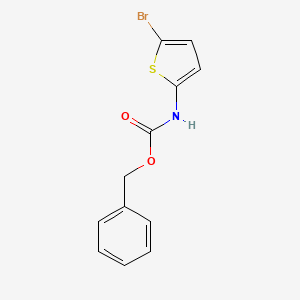

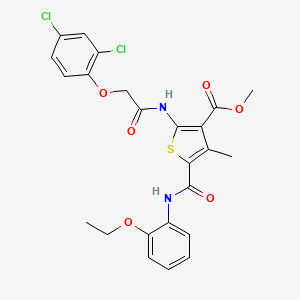
![2-[2,3-di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B12061827.png)

